molecular formula C7H16Cl2N2 B1386630 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride CAS No. 27259-95-6

6-Aminospiro[3.3]hept-2-ylamine dihydrochloride

Cat. No.: B1386630
CAS No.: 27259-95-6
M. Wt: 199.12 g/mol
InChI Key: LEEAKLAUQJIGMJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

6-Aminospiro[3.3]hept-2-ylamine dihydrochloride undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Aminospiro[3.3]hept-2-ylamine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Aminospiro[3.3]hept-2-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of protein-protein interactions, and modulation of signal transduction pathways .

Comparison with Similar Compounds

6-Aminospiro[3.3]hept-2-ylamine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of a spirocyclic core and two amine groups, which confer distinct chemical and biological properties.

Biological Activity

6-Aminospiro[3.3]hept-2-ylamine dihydrochloride is a compound of interest in medicinal chemistry due to its unique spirocyclic structure, which can influence its biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

This compound has a molecular formula of C7_{7}H12_{12}Cl2_{2}N\ and a molecular weight of approximately 195.08 g/mol. The spirocyclic framework contributes to its steric properties, which may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spirocyclic structure followed by amination. The synthetic routes often utilize starting materials that allow for the construction of the bicyclic framework through cyclization reactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological pathways. The compound may modulate signal transduction pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound displays antimicrobial properties against a range of bacteria and fungi, making it a candidate for further exploration in antibiotic development.
  • Anticancer Properties : Investigations into the anticancer potential of this compound have shown promise in inhibiting cancer cell proliferation in vitro, particularly in specific cancer lines.
  • Neuroprotective Effects : There is emerging evidence that compounds with similar structures exhibit neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases.

Case Studies

Several studies have evaluated the biological effects of this compound:

  • Study on Antimicrobial Efficacy : A study published in PubMed evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition zones compared to control groups .
  • Anticancer Research : In vitro assays indicated that treatment with this compound led to decreased viability in cancer cell lines, suggesting a mechanism involving apoptosis induction .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Activity
6-Aminospiro[3.3]hept-2-ylamineYesYesPotential
1-(4’-Chloro-biphenyl-4-yl)-ethylamineModerateNoNo
2-Oxaspiro[3.3]heptan-6-amineYesModeratePotential

Properties

IUPAC Name

spiro[3.3]heptane-2,6-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c8-5-1-7(2-5)3-6(9)4-7;;/h5-6H,1-4,8-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEAKLAUQJIGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(C2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27259-95-6
Record name spiro[3.3]heptane-2,6-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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